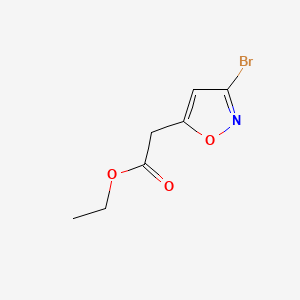
6,8-Dimethoxy-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-3-methylisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural diversity and biological activity, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of hydrazone-derived 1-azatrienes. This method utilizes 2-propenylbenzaldehydes and hydrazines to form 1-azatrienes, which then undergo electrocyclization to yield 3-methylisoquinolines . Another method involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at the C-8 position, followed by oxidation to form the nitro aldehyde, which is then condensed with nitromethane using alumina as a base .
Industrial Production Methods
Industrial production methods for isoquinolines often involve catalytic processes. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . Additionally, microwave-assisted cyclization has been explored for its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which can further react to form complex structures.
Substitution: Electrophilic substitution reactions are common, where substituents on the isoquinoline ring can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, alumina as a base for condensation reactions, and iron-acetic acid for reduction . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Major Products
Major products formed from these reactions include nitroisoquinolines, aminoisoquinolines, and various substituted isoquinolines .
Aplicaciones Científicas De Investigación
6,8-Dimethoxy-3-methylisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,8-Dimethoxy-3-methylisoquinoline involves its interaction with various molecular targets. For example, it has been shown to modulate the activity of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s electrophilic character facilitates intermolecular hydride transfer, contributing to its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline derivatives such as 6,7-dimethoxy-1-methylisoquinoline and 6,8-dimethoxy-3-hydroxymethyl-1-methylisoquinoline .
Uniqueness
6,8-Dimethoxy-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6,8-dimethoxy-3-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-4-9-5-10(14-2)6-12(15-3)11(9)7-13-8/h4-7H,1-3H3 |
Clave InChI |
KEWNAZTYTCIPGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C=N1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)


![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)

![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
